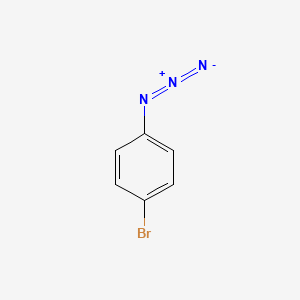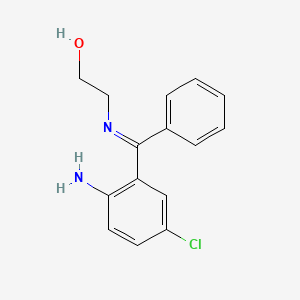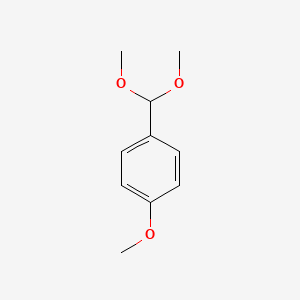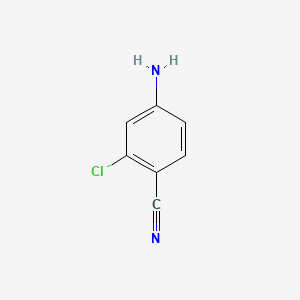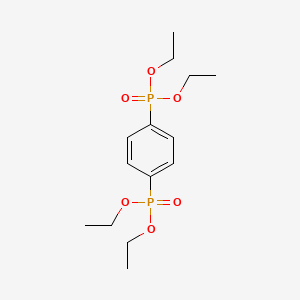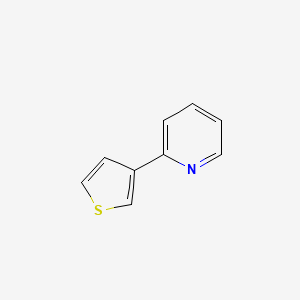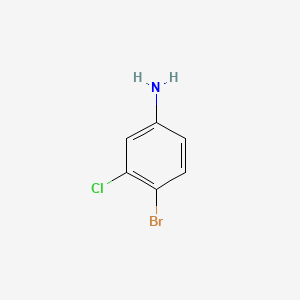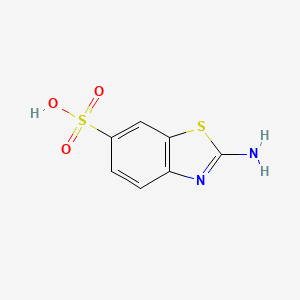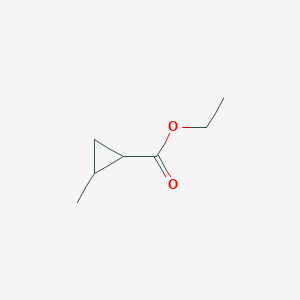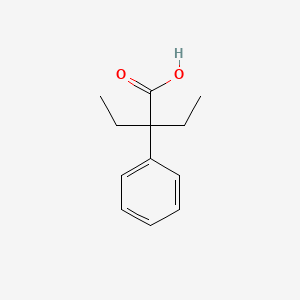
2-Ethyl-2-phenylbutansäure
Übersicht
Beschreibung
2-Ethyl-2-phenylbutanoic acid, also known as 2-EPB, is an organic compound that belongs to the class of compounds known as carboxylic acids. It is a white crystalline solid that is soluble in water, ethanol, and other organic solvents. 2-EPB has a wide range of applications in both scientific research and industrial processes. It is used as a reagent in many organic synthesis reactions and is also used as a starting material for the production of several pharmaceuticals and other chemicals.
Wissenschaftliche Forschungsanwendungen
Synthese von Antihypertensiva
“2-Ethyl-2-phenylbutansäure” wird bei der Herstellung von Ethyl ®-2-Hydroxy-4-phenylbutanoat [®-EHPB] verwendet, das ein nützliches Zwischenprodukt für die Synthese verschiedener Antihypertensiva ist . Diese Verbindung wird durch mikrobielle Reduktion von Ethyl-2-oxo-4-phenylbutanoat [EOPB] in einem Interface-Bioreaktor hergestellt .
Herstellung von Angiotensin-Converting-Enzym (ACE)-Hemmern
Optisch aktive ®-2-Hydroxy-4-phenylbutanoatester [®-HPBE] sind Schlüsselvorläufer für die Herstellung von Angiotensin-Converting-Enzym (ACE)-Hemmern . Diese Inhibitoren sind wichtige verschreibungspflichtige Medikamente zur Verhinderung der Bildung von Angiotensin II und zur Senkung des Blutdrucks .
Bioreduktive Herstellung von ACE-Hemmern
Die biokatalytische asymmetrische Reduktion von Ethyl-2-oxo-4-phenylbutanoat (OPBE) zu ®-HPBE mit Carbonylreductasen hat mehrere vorteilhafte Eigenschaften, darunter hohe Enantioselektivität, milde Reaktionsbedingungen, hohe katalytische Effizienz und Umweltfreundlichkeit .
Identifizierung von OPBE-Reduktasen
Studien zur Entdeckung und den Eigenschaften von isolierten OPBE-Reduktasen sind daher von besonderem Interesse, um die biokatalytische Herstellung von chiralem ®-HPBE zu beschleunigen .
Optisch aktiver chiraler Baustein
Optisch aktives Ethyl ®-2-Hydroxy-4-phenylbutyrat [®-HPBE] ist ein wichtiger chiraler Baustein für die Synthese von Angiotensin-Converting-Enzym (ACE)-Hemmern .
Attraktiver Weg zur Herstellung von optisch aktivem ®-HPBE
Es wird berichtet, dass die mikrobielle oder enzymatische Reduktion von Ethyl-2-oxo-4-phenylbutyrat (OPBE) ein attraktiver Weg zur Herstellung von optisch aktivem ®-HPBE ist .
Safety and Hazards
Wirkmechanismus
Target of Action
It’s structurally similar compound, 2-phenylbutanoic acid, is used as an industrial intermediate .
Biochemical Pathways
It’s structurally similar compound, ®-2-hydroxy-4-phenylbutanoate esters (®-hpbe), are key precursors for the production of angiotensin-converting enzyme (ace) inhibitors . ACE inhibitors are important prescriptive drugs for preventing the formation of angiotensin II and lowering the blood pressure .
Result of Action
It’s structurally similar compound, ®-2-hydroxy-4-phenylbutanoate esters (®-hpbe), are used in the production of ace inhibitors, which prevent the formation of angiotensin ii and lower blood pressure .
Biochemische Analyse
Biochemical Properties
2-Ethyl-2-phenylbutanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with carbonyl reductases, which are enzymes involved in the reduction of carbonyl compounds to their corresponding alcohols . These interactions are crucial for the biocatalytic asymmetric reduction processes, which are important for the synthesis of chiral compounds used in pharmaceuticals .
Cellular Effects
2-Ethyl-2-phenylbutanoic acid influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of angiotensin-converting enzyme (ACE), which plays a role in regulating blood pressure . By inhibiting ACE, 2-Ethyl-2-phenylbutanoic acid can potentially lower blood pressure and influence cardiovascular health .
Molecular Mechanism
The molecular mechanism of 2-Ethyl-2-phenylbutanoic acid involves its interaction with specific biomolecules. It binds to enzymes such as carbonyl reductases, leading to enzyme inhibition or activation . This binding can result in changes in gene expression and subsequent alterations in cellular functions. The compound’s ability to inhibit ACE is particularly noteworthy, as it prevents the formation of angiotensin II, a potent vasoconstrictor .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Ethyl-2-phenylbutanoic acid have been observed to change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 2-Ethyl-2-phenylbutanoic acid remains stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have also been noted, with prolonged exposure potentially resulting in altered cellular responses .
Dosage Effects in Animal Models
The effects of 2-Ethyl-2-phenylbutanoic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as ACE inhibition and blood pressure reduction . At higher doses, toxic or adverse effects may be observed. These threshold effects are important for determining the safe and effective dosage range for potential therapeutic applications .
Metabolic Pathways
2-Ethyl-2-phenylbutanoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, the compound undergoes biocatalytic asymmetric reduction by carbonyl reductases, leading to the formation of chiral alcohols . These metabolic pathways are essential for understanding the compound’s role in biochemical processes and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of 2-Ethyl-2-phenylbutanoic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for determining the compound’s bioavailability and efficacy in therapeutic applications .
Subcellular Localization
2-Ethyl-2-phenylbutanoic acid exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are important for understanding the compound’s role in cellular processes and its potential therapeutic effects .
Eigenschaften
IUPAC Name |
2-ethyl-2-phenylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-3-12(4-2,11(13)14)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXQBGGQMBEYLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70203107 | |
| Record name | 2-Ethyl-2-phenylbutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70203107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5465-28-1 | |
| Record name | 2-Ethyl-2-phenylbutyric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5465-28-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethyl-2-phenylbutyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005465281 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5465-28-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28953 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Ethyl-2-phenylbutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70203107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethyl-2-phenylbutyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.334 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



